molecular formula C9H15NO3 B1378596 {5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol CAS No. 1797174-00-5

{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol

Cat. No.: B1378596
CAS No.: 1797174-00-5
M. Wt: 185.22 g/mol
InChI Key: IFYAVQJEGPIONH-UHFFFAOYSA-N
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Description

“{5-[(Tert-butoxy)methyl]-1,2-oxazol-3-yl}methanol” is a chemical compound with the molecular formula C9H16N2O2 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2-oxazol-3-yl ring with a tert-butoxy methyl group attached to the 5-position . The InChI code for this compound is 1S/C9H16N2O2/c1-9(2,3)12-6-8-4-7(5-10)11-13-8/h4H,5-6,10H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature with a molecular weight of 184.24 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the current literature.

Scientific Research Applications

Functional Models for Enzymatic Reactions Related research involves the synthesis and reactivity of iron(III) catecholate complexes, which react with various catechols, including 3,5-di-tert-butylcatechol, showing catalytic activity in insertion reactions of dioxygen. This suggests potential applications in enzymatic models and catalyst development (Duda, Pascaly, & Krebs, 1997).

Fluorescent Probes Development The synthesis of N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives and their photophysical properties were studied. These derivatives exhibit high molar absorption coefficient values and fluorescence quantum yields, making them suitable for use as fluorescent probes and chemosensors for metal ions or protons (Guzow et al., 2007).

Copper-Catalyzed Multi-Component Synthesis A copper(II)-catalyzed multi-component approach for the synthesis of 1,3-oxazines at room temperature was developed, utilizing methanol as both the solvent and carbon source. This reaction uses an environmentally benign metal catalyst and does not require an inert atmosphere, highlighting a green chemistry approach (Borpatra, Deb, & Baruah, 2018).

Chemical Reactivity and Drug Synthesis

Antimicrobial Activity of Benzoxazole Derivatives Research into benzoxazole derivatives, including synthesis and antimicrobial activity assessment, provides insights into the development of bioactive compounds and pharmaceutical applications. The study includes characterizations and biological activity screenings, emphasizing the relevance of related chemical structures in drug development (Balaswamy et al., 2012).

Synthesis of Anticancer and Antimicrobial Agents The synthesis and molecular docking studies of novel biologically potent heterocyclic compounds, incorporated with oxazole, pyrazoline, and pyridine, show promising results in anticancer activity and antimicrobial properties. This highlights the compound's potential in pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Properties

IUPAC Name

[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)12-6-8-4-7(5-11)10-13-8/h4,11H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYAVQJEGPIONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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